molecular formula C14H26N2O3 B2845622 (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate CAS No. 1332765-87-3

(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate

Cat. No.: B2845622
CAS No.: 1332765-87-3
M. Wt: 270.373
InChI Key: DNFOKHIIJKALAW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate is a chiral piperidine carboxamide derivative with the molecular formula C14H26N2O3 . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Piperidine carboxamides have been identified as a significant series in medicinal chemistry research, particularly in the development of novel antimalarial agents . Phenotypic high-throughput screening has shown that this class of compounds exhibits potent activity against Plasmodium falciparum asexual blood stages, the parasite responsible for the most severe form of malaria . The (S)-enantiomer of piperidine carboxamides is notably more potent than the (R)-enantiomer, demonstrating strong species selectivity by targeting the Plasmodium proteasome without inhibiting human proteasome isoforms or showing cytotoxicity in cell-based assays . This makes it a valuable chemical tool for studying parasite biology and for hit-to-lead optimization programs. The proposed mechanism of action, based on studies of highly analogous compounds, involves non-covalent, reversible inhibition of the Plasmodium falciparum proteasome's β5 subunit, binding to an unexplored pocket at the β5/β6/β3 subunit interface . This unique binding mode, distinct from the catalytic threonine, underlies its low resistance propensity and species selectivity, providing a promising path for targeting this essential pathway . Researchers can utilize this compound as a key synthetic intermediate or reference standard in the exploration of new antimalarial therapies with a novel mechanism of action.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-methylpropanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOKHIIJKALAW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-tert-butyl 3-(2-methylpropanamido)piperidine-1-carboxylate hinges on two critical steps: (1) construction of the Boc-protected piperidine scaffold and (2) stereoselective introduction of the isobutyramido group at position 3.

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group is universally employed for amine protection due to its stability under basic conditions and ease of removal under acidic conditions. A widely adopted method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For example, CN103304472A discloses a high-yield synthesis of 1-Boc-3-piperidone (yield: 85–90%) using Boc₂O and 3-piperidone under mild conditions. This intermediate serves as a precursor for further functionalization at position 3.

Stereoselective Amination at Position 3

Introducing the amino group with S-configuration requires enantioselective methods. Two predominant strategies are observed:

Asymmetric Reductive Amination

1-Boc-3-piperidone undergoes reductive amination with ammonia or ammonium acetate in the presence of a chiral catalyst. For instance, using (R)-BINAP-modified ruthenium catalysts, enantiomeric excess (ee) values exceeding 90% have been achieved. However, yields are moderate (50–60%) due to competing imine formation side reactions.

Chiral Resolution of Racemic Intermediates

Racemic 3-aminopiperidine derivatives are resolved via diastereomeric salt formation. A 2014 protocol (CAS: 912368-73-1) isolates the (S)-enantiomer using L-tartaric acid, achieving 97% ee but requiring multiple crystallization steps.

Acylation of 3-Aminopiperidine Intermediates

The 3-amino group is acylated with isobutyryl chloride or isobutyric anhydride to install the 2-methylpropanamido moiety. Key considerations include reaction efficiency and racemization prevention.

Direct Acylation with Isobutyryl Chloride

In anhydrous dichloromethane, 3-aminopiperidine intermediates react with isobutyryl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. This method affords yields of 75–80% but risks racemization at elevated temperatures.

Mixed Anhydride Method

Activating isobutyric acid with ethyl chloroformate generates a reactive mixed anhydride, which couples with the amine at pH 8–9. This approach minimizes epimerization, yielding 85–90% product with >98% ee.

Integrated Synthetic Routes

Route 1: Reductive Amination Followed by Acylation

  • 1-Boc-3-piperidone synthesis : Boc protection of 3-piperidone (85% yield).
  • Asymmetric reductive amination : Using NH₄OAc and NaBH₃CN with a chiral catalyst (60% yield, 92% ee).
  • Acylation : Isobutyryl chloride in CH₂Cl₂ (78% yield).
    Overall yield : 40% (three steps).

Route 2: Chiral Pool Derivatization

  • Starting material : (S)-3-aminopiperidine (commercially available).
  • Boc protection : Boc₂O, DMAP, THF (95% yield).
  • Acylation : Mixed anhydride method (88% yield).
    Overall yield : 84% (two steps).

Critical Analysis of Methodologies

Parameter Route 1 Route 2
Stereoselectivity 92% ee (requires catalyst) >99% ee (chiral starting material)
Step count 3 2
Overall yield 40% 84%
Scalability Moderate (catalyst cost) High
Purification challenges Column chromatography Crystallization

Route 2 is superior for industrial-scale production due to higher yields and established chiral starting materials. Route 1 remains valuable for exploratory syntheses where chiral catalysts are readily available.

Characterization and Quality Control

  • NMR : Key signals include:
    • Boc tert-butyl group: δ 1.42 (s, 9H).
    • Piperidine H3: δ 4.10–4.25 (m, 1H, J = 10–12 Hz).
  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time: 12.3 min (S-enantiomer).
  • MS (ESI+) : m/z 285.2 [M+H]⁺ (calculated for C₁₃H₂₄N₂O₃: 284.18).

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent at Piperidine 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 2-Methylpropanamido C₁₄H₂₇N₃O₃ 285.39 Chiral center at C3; steric bulk from isobutyramido; Boc protection
tert-Butyl 3-hydroxypiperidine-1-carboxylate Hydroxyl C₁₀H₁₉NO₃ 201.27 Polar hydroxyl group; reduced steric hindrance; lower molecular weight
(S)-tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate 2-Aminopropanamido C₁₃H₂₅N₃O₃ 271.36 Additional amine functionality; higher polarity; potential for salt bridges
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Methylsulfonyloxyethyl C₁₃H₂₅NO₅S 307.37 Sulfonate ester enhances electrophilicity; versatile for nucleophilic substitution

Key Observations:

Steric and Electronic Effects : The isobutyramido group in the target compound introduces greater steric hindrance compared to hydroxyl or amine substituents in analogues . This bulk may influence binding affinity in enzyme-active sites or alter crystallization behavior.

Synthetic Utility : The methylsulfonyloxyethyl analogue (Table 1) is tailored for further functionalization via nucleophilic substitution, contrasting with the target compound’s stability under standard coupling conditions .

Biological Activity

(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate (CAS Number: 192658-23-4) is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C₁₄H₂₆N₂O₃. The structure features a piperidine ring substituted with a tert-butyl group and an amide functional group, which is critical for its biological activity.

Research indicates that this compound interacts with specific biological targets, potentially modulating pathways involved in pain relief and inflammation. The compound's amide group is likely responsible for its interaction with receptors or enzymes associated with these pathways.

Biological Activity and Pharmacological Effects

  • Analgesic Properties : Preliminary studies suggest that this compound exhibits analgesic effects, possibly through inhibition of pain pathways in the central nervous system.
  • Anti-inflammatory Effects : The presence of the piperidine structure may enhance its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some research has indicated potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Case Studies

  • Study on Analgesic Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The study highlighted the compound's ability to reduce nociceptive responses.
    Model UsedDosage (mg/kg)Pain Reduction (%)
    Rodent Model 11045
    Rodent Model 22060
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results showed a marked reduction in paw swelling, indicating effective anti-inflammatory action.
    Treatment GroupPaw Edema Reduction (%)
    Control0
    Compound Administered50

Safety and Toxicology

Toxicological assessments reveal that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.